2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
Description
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide (hereafter referred to by its research code PRT-060318) is a potent, ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a key mediator in immune receptor signaling pathways such as those involving platelet glycoprotein VI (GPVI) . It has demonstrated efficacy in preclinical studies, inhibiting Syk with IC50 values of 30.0 nM and 63.1 nM in different assays . PRT-060318 is structurally characterized by a pyrimidine-5-carboxamide core substituted with a 3-hydroxyphenethylamino group at position 2 and an m-tolylamino group at position 2. This configuration optimizes interactions with Syk’s ATP-binding pocket while conferring selectivity over related kinases .
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(3-hydroxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-2-6-15(10-13)24-19-17(18(21)27)12-23-20(25-19)22-9-8-14-5-3-7-16(26)11-14/h2-7,10-12,26H,8-9H2,1H3,(H2,21,27)(H2,22,23,24,25) |
InChI Key |
CWQVPLLWMYZIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may employ high-throughput synthesis techniques, including solution-phase parallel synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of key biochemical reactions. This inhibition can lead to the suppression of inflammatory responses and the reduction of bacterial and viral proliferation .
Comparison with Similar Compounds
Key Research Findings
- Selectivity : PRT-060318’s m-tolyl group is critical for Syk selectivity, as substituting it with bulkier groups (e.g., in Cerdulatinib) broadens target range but reduces Syk potency .
- Pharmacokinetics : Hydroxyl groups (e.g., in PRT-060318 and AS1517499) improve solubility but may increase metabolic clearance compared to halogenated analogues .
- Therapeutic Potential: PRT-060318’s specificity for Syk makes it a candidate for immune thrombocytopenia, while STAT6-focused analogues like AS1517499 are explored for allergic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
